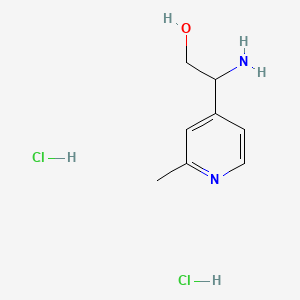![molecular formula C15H20N2O2 B13490921 tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate](/img/structure/B13490921.png)
tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications This compound is known for its unique structure, which includes a tert-butyl group, a cyanophenyl group, and a methylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl N-(3-aminophenyl)carbamate with 4-(2-methoxyethoxy)aniline . The reaction conditions often include the use of a suitable solvent, such as dimethylsulfoxide, and a catalyst to facilitate the reaction. The reaction is carried out at an elevated temperature, typically around 40°C, and under controlled pH conditions to ensure optimal yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes. These processes are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are crucial for achieving high purity and yield in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the cyanophenyl and methylcarbamate groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
Tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, this compound is used in industrial applications, such as the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The presence of the cyanophenyl group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The methylcarbamate group can also contribute to its binding affinity and specificity for certain biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate include other carbamates with different substituents, such as tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate and tert-butyl N-(3-aminophenyl)carbamate . These compounds share similar structural features but differ in their specific functional groups and chemical properties.
Uniqueness: The presence of the cyanophenyl group, in particular, distinguishes it from other carbamates and contributes to its unique reactivity and biological activity .
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17(4)10-9-12-5-7-13(11-16)8-6-12/h5-8H,9-10H2,1-4H3 |
Clé InChI |
UTHMLRWLPJDVHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


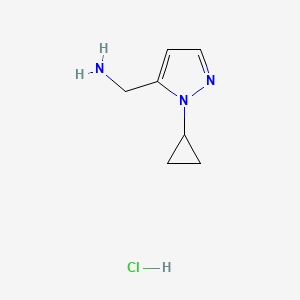
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13490853.png)
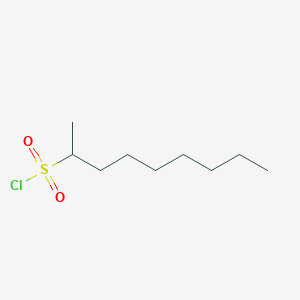
![tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13490867.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid](/img/structure/B13490880.png)
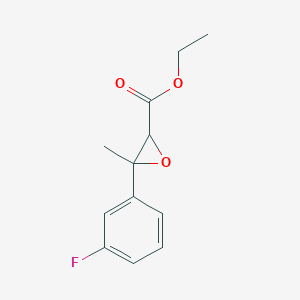
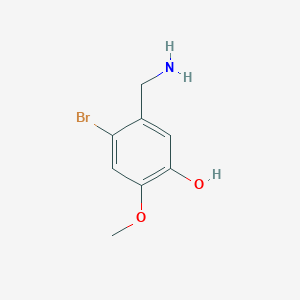

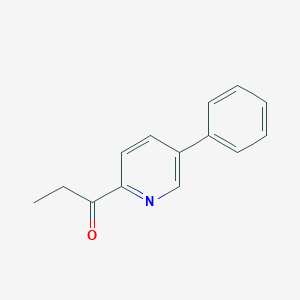
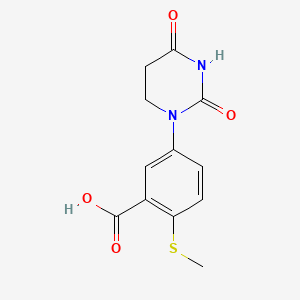
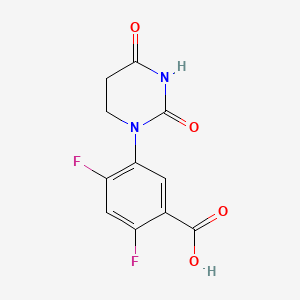
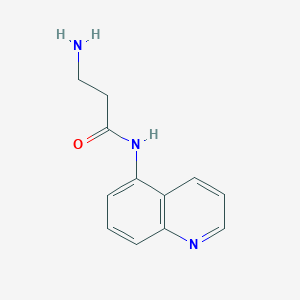
![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)
